![molecular formula C12H18N4O B14623328 Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl- CAS No. 58102-56-0](/img/structure/B14623328.png)
Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrile groups and a methylethoxyimino moiety. Its molecular formula is C12H18N4O2, and it is known for its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropanenitrile with a suitable oxime derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, oxides, and substituted nitriles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The methylethoxyimino moiety may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyronitrile: A simpler nitrile compound with similar reactivity.
Propionitrile: Another nitrile compound with a shorter carbon chain.
2,2’-Azobis[2-methylpropanenitrile]: A compound with a similar nitrile structure but different functional groups.
Uniqueness
Propanenitrile, 2,2’-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-] is unique due to its combination of nitrile and methylethoxyimino groups, which confer specific reactivity and stability
Eigenschaften
CAS-Nummer |
58102-56-0 |
|---|---|
Molekularformel |
C12H18N4O |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
2-[2-cyanopropan-2-yl(2-cyanopropan-2-yloxy)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H18N4O/c1-10(2,7-13)16(11(3,4)8-14)17-12(5,6)9-15/h1-6H3 |
InChI-Schlüssel |
IDJVUSYCRWRGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)N(C(C)(C)C#N)OC(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
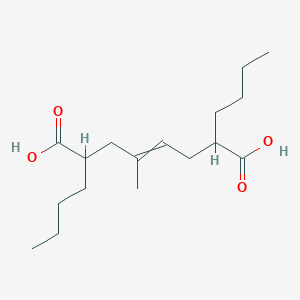
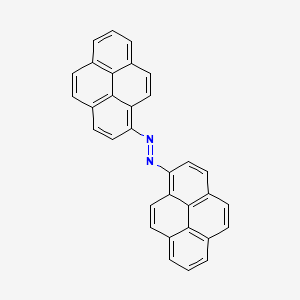
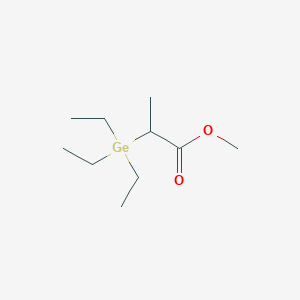

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
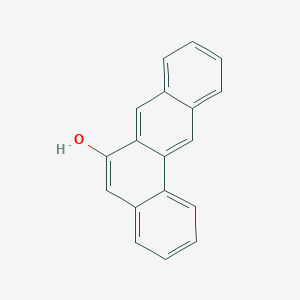
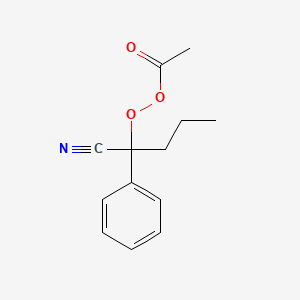

![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
